N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrimidine ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and pyrimidine rings would contribute to the rigidity of the molecule, while the ethyl, methoxy, and acetamide groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, the methoxy groups could be demethylated, and the indole and pyrimidine rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Biological Activities
- A study by Su et al. (1988) focused on the chemical synthesis of 5-deazaaminopterin analogues and their biological activities against human leukemic HL-60 and murine L-1210 cells in tissue culture, providing insights into the synthesis of complex molecules that could be related to the compound (Su et al., 1988).
Antimicrobial and Antifungal Activities
- Hossan et al. (2012) reported on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, which could suggest potential antimicrobial applications for similar compounds (Hossan et al., 2012).
Glutaminase Inhibitors
- Shukla et al. (2012) discussed the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, indicating a potential research direction in cancer therapy or metabolic regulation for related compounds (Shukla et al., 2012).
Antiallergic Agents
- Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents, suggesting the possibility of exploring similar compounds for antiallergic or anti-inflammatory applications (Menciu et al., 1999).
Anti-Diabetic Agents
- Nazir et al. (2018) investigated indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent anti-diabetic agents, which hints at the potential for similar compounds to be used in the treatment or management of diabetes (Nazir et al., 2018).
Mechanism of Action
Target of Action
The compound “N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Future Directions
properties
IUPAC Name |
N-ethyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-5-27(15-9-7-6-8-10-15)19(28)14-31-23-24-20-17-13-16(30-4)11-12-18(17)25(2)21(20)22(29)26(23)3/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFMOBVBQJQHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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